![molecular formula C15H16O3 B1236980 Isolinderalactone CAS No. 957-66-4](/img/structure/B1236980.png)
Isolinderalactone
Overview
Description
Isolinderalactone is a sesquiterpene class phytochemical isolated from the root extracts of Lindera aggregate . It has been reported to exhibit anti-inflammatory and anti-proliferative effects .
Molecular Structure Analysis
Isolinderalactone contains a total of 36 bonds; 20 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, 1 ester (aliphatic), and 1 Furane .Scientific Research Applications
Cancer Treatment: Ovarian Cancer
Isolinderalactone has shown significant potential in treating human ovarian cancer cells. It exhibits distinct anticancer profiles both in vitro and in vivo, providing a promising avenue for developing new cancer therapies .
Glioblastoma Management
In the case of glioblastoma, isolinderalactone’s pharmacological activities have been investigated, revealing its ability to modulate several physiological functions in the human body, which could lead to innovative treatments for this aggressive form of brain cancer .
Breast Cancer Therapy
Research indicates that isolinderalactone has a biological importance in medicine, as it exhibits potential effects on breast cancer. Its anti-inflammatory activity and anti-metastatic effect are particularly noteworthy, offering a new perspective on breast cancer treatment strategies .
Non-Small Cell Lung Cancer (NSCLC)
Isolinderalactone has been reported to have therapeutic potential against non-small cell lung cancer. Its ability to affect various cancer cell lines suggests a broad spectrum of activity that could be harnessed for NSCLC treatment .
Colorectal Cancer Cell Line Treatment
Isolinderalactone induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling in colorectal cancer cell lines. This multifaceted approach to combating colorectal cancer highlights its potential as a versatile therapeutic agent .
Anti-Proliferative and Anti-Metastatic Activities
The compound’s anti-proliferative and anti-metastatic activities have been observed in various cancer cell lines, suggesting its use as a general anti-cancer agent beyond the specific types mentioned above .
Mechanism of Action
Target of Action
Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .
Mode of Action
Isolinderalactone interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .
Biochemical Pathways
Isolinderalactone affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .
Result of Action
Isolinderalactone’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .
Action Environment
The action of Isolinderalactone can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit Isolinderalactone toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of Isolinderalactone.
Safety and Hazards
properties
IUPAC Name |
(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isolinderalactone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.